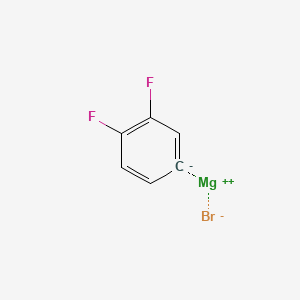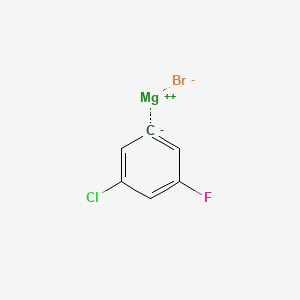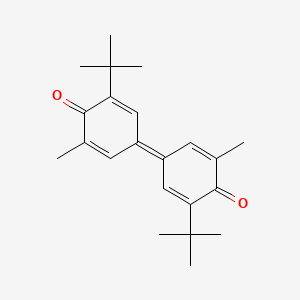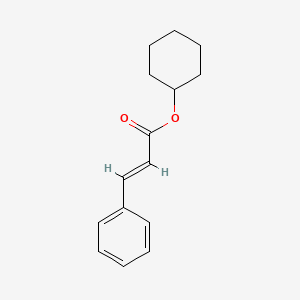
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetamido group, an amino group, and a methyl group attached to a hexanamide backbone The hydrate form indicates that the compound contains water molecules integrated into its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Acetyl-L-lysine-N-methylamide monohydrate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-acetamido-6-aminohexanoic acid and N-methylamine.
Amidation Reaction: The key step involves the amidation reaction, where the carboxylic acid group of (S)-2-acetamido-6-aminohexanoic acid reacts with N-methylamine to form the amide bond. This reaction is usually carried out in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Hydration: The final step involves the incorporation of water molecules into the structure to form the hydrate. This can be achieved by crystallizing the compound from an aqueous solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Hydration: The purified compound is then hydrated by exposing it to controlled humidity or by crystallizing it from water.
Analyse Des Réactions Chimiques
Types of Reactions
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-alpha-Acetyl-L-lysine-N-methylamide monohydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Acetamido-6-aminohexanoic acid: Lacks the N-methyl group.
N-Methylhexanamide: Lacks the acetamido and amino groups.
Hexanamide: Lacks the acetamido, amino, and N-methyl groups.
Uniqueness
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrate form also influences its physical properties and stability.
Propriétés
Numéro CAS |
81013-00-5 |
|---|---|
Formule moléculaire |
C9H20N3O2+ |
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
[(5S)-5-acetamido-6-(methylamino)-6-oxohexyl]azanium |
InChI |
InChI=1S/C9H19N3O2/c1-7(13)12-8(9(14)11-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,14)(H,12,13)/p+1/t8-/m0/s1 |
Clé InChI |
FECUPDBTEVPIIE-QMMMGPOBSA-O |
SMILES |
CC(=O)NC(CCCC[NH3+])C(=O)NC |
SMILES isomérique |
CC(=O)N[C@@H](CCCC[NH3+])C(=O)NC |
SMILES canonique |
CC(=O)NC(CCCC[NH3+])C(=O)NC |
Séquence |
K |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)












